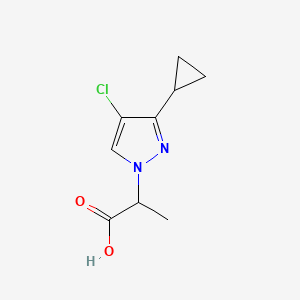
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C25H24N4O and its molecular weight is 396.494. The purity is usually 95%.
BenchChem offers high-quality (3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to (3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone focuses on their synthesis and potential applications in various fields, including medicinal chemistry. For instance, studies have explored the synthesis and reactions of novel morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives, highlighting the versatility of isoquinoline frameworks in generating biologically active compounds (Zaki, El-Dean, & Radwan, 2014). Similarly, research on the simultaneous double C2/C3 functionalization of quinoline has provided insights into novel synthetic pathways that could be applicable for the compound , demonstrating the chemical reactivity and potential for creating complex molecular architectures (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).
Biological Activities
The structural motif of dihydroisoquinolinyl and pyrazolyl has been explored for its biological activities. For example, derivatives containing similar structural features have shown antimicrobial activity, suggesting the potential of (3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone to act as a lead compound in the development of new antimicrobial agents (Desai, Patel, & Dave, 2016). Moreover, the synthesis of novel quinoline derivatives bearing pyrazoline and pyridine analogues highlights the potential for creating compounds with enhanced biological activities, including anticancer properties (Jing, He, Wang, Zhang, Cheng, Liang, & Zhang, 2018).
Potential for Alzheimer's Disease Research
A notable study focused on the selective inhibition of butyrylcholinesterase (BChE), a target in Alzheimer's disease therapy. Compounds structurally related to the query compound have been identified as potential BChE inhibitors, demonstrating not only significant inhibitory activity but also anti-amyloid beta aggregation properties, indicating their potential in Alzheimer's disease research and therapy (Jiang, Ge, Cheng, Wang, Tao, Zhu, & Zhang, 2019).
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O/c1-2-19-9-11-22(12-10-19)29-24(27-14-5-6-15-27)23(17-26-29)25(30)28-16-13-20-7-3-4-8-21(20)18-28/h3-12,14-15,17H,2,13,16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOUKSAJQCDYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC4=CC=CC=C4C3)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

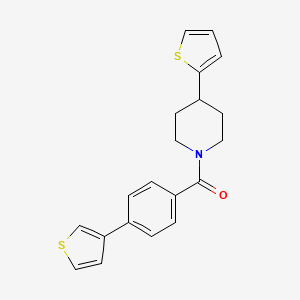
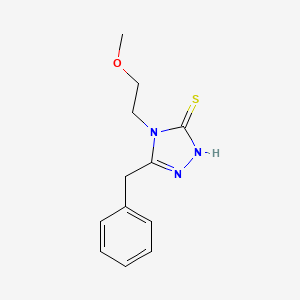
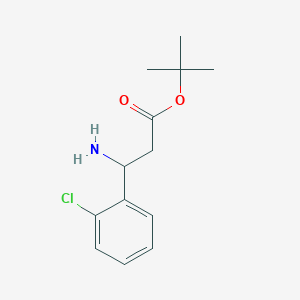

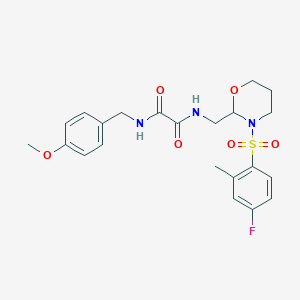
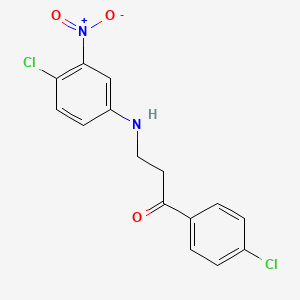
amine](/img/structure/B2711503.png)
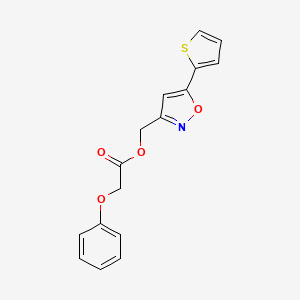
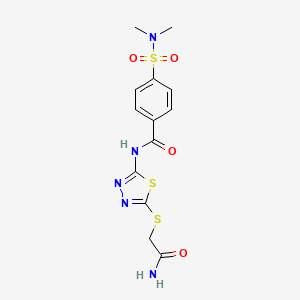
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-methylbenzoate](/img/structure/B2711506.png)
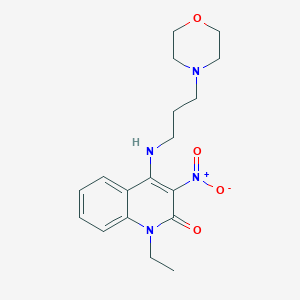
![2-imino-1-(3-methoxypropyl)-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2711510.png)

